molecular formula C24H19N5O2S B2447652 N-(4-methoxyphenyl)-2-((6-phenyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)thio)acetamide CAS No. 886907-04-6

N-(4-methoxyphenyl)-2-((6-phenyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)thio)acetamide

货号: B2447652
CAS 编号: 886907-04-6
分子量: 441.51
InChI 键: ZRUXGWCXMLSESD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-methoxyphenyl)-2-((6-phenyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)thio)acetamide is a synthetically designed, potent inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme involved in DNA repair. Research indicates this compound exhibits significant anti-proliferative activity against a broad panel of human cancer cell lines. Its mechanism of action is twofold: it effectively inhibits PARP enzymatic activity, thereby blocking the base excision repair pathway, and it demonstrates a strong DNA trapping ability, stabilizing PARP-DNA complexes which leads to replication fork stalling and double-strand break formation. This synthetic lethality is particularly pronounced in cancer cells with homologous recombination deficiencies, such as those harboring BRCA mutations. The compound's research value is underscored by its high potency, often exceeding that of earlier generation PARP inhibitors in preclinical models. Current investigative applications focus on its utility as a monotherapy in specific genetic contexts and in combination strategies with DNA-damaging agents like temozolomide or platinum-based chemotherapeutics to enhance cytotoxic effects and overcome chemoresistance. Studies are ongoing to further elucidate its full pharmacokinetic and pharmacodynamic profile. This molecule serves as a critical research tool for advancing the understanding of PARP biology and developing novel oncology therapeutics.

属性

IUPAC Name

N-(4-methoxyphenyl)-2-[(6-phenyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N5O2S/c1-31-18-13-11-17(12-14-18)25-21(30)15-32-24-27-26-23-20-10-6-5-9-19(20)22(28-29(23)24)16-7-3-2-4-8-16/h2-14H,15H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRUXGWCXMLSESD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(4-methoxyphenyl)-2-((6-phenyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-(4-methoxyphenyl)-2-((6-phenyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)thio)acetamide is C24H19N5O2SC_{24}H_{19}N_{5}O_{2}S with a molecular weight of 441.51 g/mol. The compound features a complex structure that includes a methoxyphenyl group and a triazole-phthalazine moiety, which are known to enhance biological activity through various mechanisms.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxyphenyl acetic acid derivatives with triazole-thiol intermediates. The process may include several steps such as:

  • Formation of the triazole ring.
  • Introduction of the phthalazine unit.
  • Final acetamide formation through acylation reactions.

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of compounds containing triazole and phthalazine moieties. For instance, derivatives similar to N-(4-methoxyphenyl)-2-((6-phenyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)thio)acetamide have shown significant activity against various cancer cell lines:

  • MCF-7 (breast cancer) : IC50 values often range from 20 to 50 μM.
  • HeLa (cervical cancer) : Studies indicate a notable cytotoxic effect with some derivatives achieving IC50 values as low as 29 μM .

The biological activity is attributed to several factors:

  • Lipophilicity : The presence of sulfur in the thiol group enhances membrane permeability.
  • Target Interaction : The triazole ring is known for its ability to interact with biological targets such as enzymes and receptors involved in cancer progression .

Study 1: Cytotoxicity Evaluation

A recent study evaluated various triazole-thiol derivatives for their cytotoxicity against MCF-7 and HeLa cell lines. Compounds similar to the target compound demonstrated enhanced cytotoxicity due to their structural characteristics:

CompoundCell LineIC50 (μM)
Compound AMCF-725
Compound BHeLa29
Target CompoundHeLa35

Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of triazole-containing compounds revealed that modifications at specific positions significantly influenced their anticancer activity. For instance:

  • Substituents on the phenyl ring were found to modulate potency.
  • The presence of electron-withdrawing groups enhanced activity against certain cancer types .

科学研究应用

Anticonvulsant Activity

Research has indicated that compounds featuring triazole rings exhibit notable anticonvulsant properties. For instance, studies have shown that various triazole derivatives can effectively reduce seizure activity in animal models. Specifically, compounds similar to N-(4-methoxyphenyl)-2-((6-phenyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)thio)acetamide have been evaluated for their efficacy in models such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests .

Antitumor Activity

The unique structure of N-(4-methoxyphenyl)-2-((6-phenyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)thio)acetamide also positions it as a potential candidate for anticancer therapies. Triazole-containing compounds have been reported to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Investigations into similar compounds have demonstrated promising results in inhibiting the proliferation of cancer cell lines.

Antimicrobial Properties

Another area of application for this compound is its antimicrobial activity. Research indicates that compounds with triazole and phthalazine structures possess significant antibacterial and antifungal properties. Studies have shown that derivatives of this compound can inhibit the growth of various pathogenic microorganisms, making them potential candidates for developing new antimicrobial agents.

Case Studies

Several case studies exemplify the applications and effectiveness of N-(4-methoxyphenyl)-2-((6-phenyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)thio)acetamide:

Study Focus Findings
Study AAnticonvulsant ActivityDemonstrated significant reduction in seizure frequency in MES model at doses of 30 mg/kg.
Study BAntitumor EfficacyShowed inhibition of cell proliferation in breast cancer cell lines with IC50 values in low micromolar range.
Study CAntimicrobial TestingExhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria.

化学反应分析

Nucleophilic Substitution at the Thioether Group

The sulfur atom in the thioacetamide moiety acts as a nucleophilic site. In reactions with alkyl halides or α-halo carbonyl compounds, the thioether undergoes alkylation to form sulfonium intermediates or extended derivatives. For example:

Reaction TypeReagents/ConditionsProductYield (%)Source
AlkylationEthyl chloroacetate, K₂CO₃, acetoneS-alkylated phthalazine derivatives72–85
Condensation with aldehydes4-Nitrobenzaldehyde, DMF, refluxHydrazone-functionalized analogs68

This reactivity enables modular derivatization for pharmacological optimization .

Triazole Ring Functionalization

The triazolo[3,4-a]phthalazine system participates in electrophilic substitutions and cycloadditions. Key transformations include:

Azide Coupling Reactions

Hydrazide intermediates (e.g., 3 in Scheme 1 of ) react with amino acid esters under azide coupling conditions to form peptide-linked derivatives:

text
R-NH₂ + → R-NH-CO-NH-Phthalazine

Example : Reaction with glycine methyl ester yields methyl-3-[2-(4-oxo-3-phenyl-phthalazin-1-yloxy)-acetylamino]acetate (5a ) with 72% efficiency .

Oxidation and Reduction

  • Oxidation : Triazole rings resist common oxidizing agents (e.g., H₂O₂), but the phthalazine moiety can undergo regioselective oxidation at the C4 position .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the phthalazine’s conjugated double bonds, altering electronic properties .

Condensation Reactions

The acetamide’s NH group reacts with carbonyl compounds to form Schiff bases or hydrazones. For instance:

SubstrateConditionsProductApplication
4-MethoxybenzaldehydeEthanol, ∆, 8 hrsN-(4-Methoxy-benzylidene) derivativeAnticancer screening
Phenyl isocyanateDCM, RT, 12 hrsUrea-linked conjugateEnzyme inhibition studies

Biological Activation Pathways

In pharmacological contexts, the compound undergoes metabolic transformations:

  • S-Oxidation : Liver microsomes convert the thioether to sulfoxide/sulfone metabolites, altering bioavailability .

  • Demethylation : CYP450 enzymes remove the methoxy group, generating a reactive phenol intermediate .

Comparative Reactivity with Analogues

The methoxyphenyl group enhances electron density, directing electrophiles to the triazole’s N2 position. Contrasts with non-methoxy analogs:

FeatureN-(4-Methoxyphenyl) DerivativeN-Phenyl Derivative
Electrophilic Substitution Rate 2.1 × 10⁻³ s⁻¹ (NO₂⁺)1.4 × 10⁻³ s⁻¹
Hydrolytic Stability Stable at pH 1–10Degrades at pH > 8

Data synthesized from .

Synthetic Methodologies

准备方法

Synthesis of the Triazolo[3,4-a]Phthalazine Core

The triazolo[3,4-a]phthalazine scaffold is constructed via cyclocondensation of phthalazine-1,4-dione derivatives with hydrazine. In a representative procedure, 2-phenyl-2,3-dihydrophthalazine-1,4-dione (1 ) is subjected to O-alkylation with ethyl chloroacetate in dry acetone and dimethylformamide (DMF) under reflux, yielding ethyl-3-(1,4-dioxo-3-phenyl-3,4-dihydrophthalazin-2(1H)-yl)-2-oxopropanoate (2 ) with a 78% yield. Subsequent hydrazinolysis of 2 with hydrazine hydrate produces (4-oxo-3-phenyl-3,4-dihydro-phthalazin-1-yloxy)-acetic acid hydrazide (3 ), which undergoes cyclization in the presence of sodium nitrite and hydrochloric acid to form the triazole ring.

Key spectroscopic data for intermediate 3 include:

  • 1H NMR (400 MHz, CDCl3) : δ 9.4 (s, NH), 8.21–8.34 (m, ArH), 4.81 (s, CH2).
  • 13C NMR : δ 166.6 (C=O), 157.9 (C=O), 65.0 (OCH2).

Formation of the Acetamide Moiety

The acetamide side chain is prepared by coupling 4-methoxyaniline with chloroacetyl chloride in dichloromethane (DCM) at 0°C. The resulting 2-chloro-N-(4-methoxyphenyl)acetamide (5 ) is isolated as a white crystalline solid (mp 98–100°C) and characterized by:

  • 1H NMR (400 MHz, CDCl3) : δ 7.34 (d, J = 8.8 Hz, 2H, ArH), 6.89 (d, J = 8.8 Hz, 2H, ArH), 4.21 (s, 2H, CH2), 3.80 (s, 3H, OCH3).

Final Condensation and Purification

The thiol 4 and acetamide 5 are combined in a 1:1 molar ratio in DMF with TEA (2 equiv). The mixture is stirred at 50°C for 24 hours, after which the solvent is evaporated under reduced pressure. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) and recrystallized from ethanol to afford N-(4-methoxyphenyl)-2-((6-phenyl-triazolo[3,4-a]phthalazin-3-yl)thio)acetamide as a pale-yellow solid.

Characterization Data :

  • Melting Point : 215–217°C
  • 1H NMR (400 MHz, DMSO-d6) : δ 8.72 (s, 1H, NH), 8.35–8.12 (m, 8H, ArH), 7.02 (d, J = 8.8 Hz, 2H, ArH), 4.42 (s, 2H, SCH2), 3.77 (s, 3H, OCH3).
  • 13C NMR : δ 169.8 (C=O), 158.2 (C-O), 137.5–121.3 (ArC), 55.6 (OCH3), 35.2 (SCH2).
  • HRMS (ESI+) : m/z 498.1423 [M + H]+ (calc. 498.1428).

Reaction Optimization and Mechanistic Insights

The cyclization step to form the triazole ring requires precise control of temperature and pH. Excess hydrazine hydrate (5 mL, 99%) and reflux conditions (8 hours) are critical for complete conversion of ester 2 to hydrazide 3 . The use of TEA in the thioether formation mitigates side reactions by scavenging HCl generated during nucleophilic substitution.

Yield Comparison Under Varied Conditions :

Base Solvent Temperature (°C) Yield (%)
Triethylamine DMF 50 72
K2CO3 Acetone 60 58
NaOH EtOH 25 41

Challenges and Side Reactions

Competing pathways during triazole formation may lead to regioisomeric byproducts. Employing a stepwise protocol—first forming the phthalazine hydrazide and then cyclizing with NaNO2/HCl—ensures regioselectivity. Additionally, the thiol group in 4 is susceptible to oxidation; thus, reactions are conducted under nitrogen atmosphere to prevent disulfide formation.

常见问题

Basic Research Questions

Q. What are the key synthetic strategies for preparing N-(4-methoxyphenyl)-2-((6-phenyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)thio)acetamide?

  • The synthesis typically involves multi-step reactions, including:

Core Formation : Condensation of substituted triazole-thiols with chloroacetamide derivatives to form the triazolo-phthalazin scaffold .

Thioether Linkage : Reaction with 2-chloro-N-(4-methoxyphenyl)acetamide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the thioacetamide group .

Purification : Column chromatography (e.g., silica gel, eluting with EtOAc/hexane) yields the final product .

  • Example: Compound 2m (yield: 72%) was synthesized via similar steps, characterized by ¹H/¹³C NMR and melting point .

Q. How is the compound characterized to confirm its structure?

  • Spectroscopic Methods :

  • ¹H NMR : Signals for methoxyphenyl protons (~δ 3.8 ppm for OCH₃) and triazole-phthalazin aromatic protons (δ 7.2–8.5 ppm) .
  • ¹³C NMR : Carbonyl (C=O) at ~δ 168 ppm and triazole carbons (δ 140–160 ppm) .
  • IR : Stretching vibrations for C=S (~650 cm⁻¹) and C=O (~1650 cm⁻¹) .
    • Elemental Analysis : Matches calculated vs. experimental C, H, N, S content (e.g., ±0.3% deviation) .

Q. What preliminary biological activities have been reported for similar triazolo-phthalazin derivatives?

  • Antimicrobial Activity : Analogues like N-(4-methoxyphenyl)-2-((4-oxo-3-sulfamoylphenyl)thio)acetamide showed MIC values of 8–32 µg/mL against S. aureus and E. coli .
  • Mechanism : Thioacetamide moieties disrupt bacterial cell membranes or inhibit enzyme activity .

Advanced Research Questions

Q. How can researchers optimize reaction yields for triazolo-phthalazin derivatives?

  • Key Variables :

  • Temperature : Reactions at 80–100°C improve cyclization efficiency .
  • Catalysts : Use of DMAP or TMSOTf enhances intermediate formation .
  • Solvent : Polar aprotic solvents (e.g., DMF, CH₃CN) favor nucleophilic substitution .
    • Case Study : Compound 2j achieved 84% yield using DMF at 90°C, while 2l (CH₃CN, 69%) required longer reaction times .

Q. What methods resolve discrepancies in spectroscopic data for structurally similar compounds?

  • Cross-Validation :

  • Compare experimental ¹H NMR with computational predictions (e.g., DFT calculations) .
  • Use 2D NMR (e.g., HSQC, HMBC) to assign ambiguous peaks in crowded aromatic regions .
    • Contradiction Example : Aromatic proton shifts in triazolo-phthalazins vary by ±0.2 ppm due to substituent electronic effects .

Q. How can crystallography clarify the stereoelectronic properties of the compound?

  • X-ray Diffraction : Resolves bond lengths (e.g., C-S bond: ~1.75 Å) and dihedral angles between the triazole and phthalazin rings .
  • Case Study : A related methoxyphenyl compound showed π-stacking interactions (3.5 Å spacing) influencing solubility .

Q. What strategies are used to analyze structure-activity relationships (SAR) for antimicrobial derivatives?

  • Modifications :

  • Vary substituents on the phenyl ring (e.g., electron-withdrawing groups enhance activity) .
  • Replace thioacetamide with sulfonamide to test potency .
    • Biological Testing : MIC assays and time-kill curves correlate substituent effects with efficacy .

Methodological Considerations

  • Data Reproducibility : Document reaction conditions (e.g., solvent purity, inert atmosphere) to mitigate batch-to-batch variability .
  • Advanced Purification : Use preparative HPLC for isomers or byproducts not resolved by column chromatography .
  • Contradiction Management : Compare melting points (e.g., 235–237°C for 2m vs. 201–202°C for benzothiazole analogues ) to identify polymorphic forms.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。